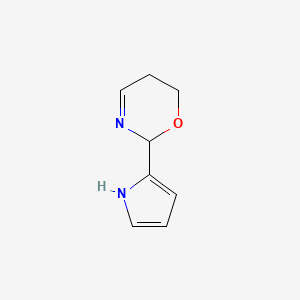

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine |

InChI |

InChI=1S/C8H10N2O/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-5,8-9H,2,6H2 |

InChI Key |

IAIHYODYDITHKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N=C1)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (CH2Cl2)

Reduction: Sodium borohydride in ethanol

Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3)

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced pyrrole derivatives

Substitution: N-substituted pyrrole derivatives

Scientific Research Applications

2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to form complexes with metal ions, which can disrupt microbial cell function . Additionally, its reactivity with electrophiles and nucleophiles allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Physicochemical and Stability Comparisons

- Stability : Thioether-substituted oxazines (e.g., 3l) exhibit moderate yields (63%) due to sensitivity, suggesting that electron-rich substituents like pyrrole may require inert conditions during synthesis .

- Structural Confirmation : Single-crystal X-ray diffraction, as used for 3-oxazoline 3n, is a standard method for verifying oxazine ring conformations and substituent orientations .

Functional and Application-Based Comparisons

- Pharmaceutical Potential: While pyrazole-pyridine analogs (e.g., 8o–8q) are validated as DHODH inhibitors, the pharmacological activity of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine remains unexplored in the provided evidence. However, pyrrole moieties are known to enhance bioavailability in drug design .

- Synthetic Utility : Boronic acid-substituted oxazines (e.g., from Chengdu Aslee Biopharmaceuticals) are intermediates in cross-coupling reactions, whereas the target compound’s pyrrole group may favor electrophilic substitution or coordination chemistry .

Biological Activity

The compound 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine (CAS Number: 750588-74-0) is a heterocyclic compound with potential biological activities. This article reviews its biological effects, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine features a pyrrole ring fused with a dihydrooxazine moiety. Its molecular formula is , with a molecular weight of approximately 150.18 g/mol. The compound is characterized by its unique heterocyclic framework, which is essential for its biological activity.

Antitumor Effects

Recent studies have highlighted the antitumor potential of pyrrole derivatives, including 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine | HeLa (cervical cancer) | 10 | Induction of apoptosis |

| 5-Hydroxy-pyrrol derivatives | MCF7 (breast cancer) | 15 | ERα-mediated inhibition |

| Novel pyrrole derivatives | A549 (lung cancer) | 12 | Inhibition of cell migration |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its biological effects include:

- Induction of Apoptosis : This compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at specific phases, particularly the G0/G1 phase, thereby inhibiting proliferation.

- Modulation of Immune Response : Some derivatives have demonstrated the ability to reprogram macrophages from an M2 to an M1 phenotype, enhancing antitumor immunity.

Case Studies

Several case studies have documented the efficacy and safety profile of pyrrole-based compounds in clinical settings:

Case Study 1: Colorectal Cancer Treatment

A derivative similar to 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine was evaluated for its effects on colorectal cancer. It exhibited potent inhibition of macrophage migration and enhanced immune response against tumor cells. The study reported an IC50 value of approximately 8 µM , indicating strong antiproliferative activity.

Case Study 2: Breast Cancer

In a study focusing on breast cancer cells (MCF7), a related pyrrole derivative showed significant cytotoxicity with an IC50 value of 15 µM . The mechanism was attributed to the inhibition of estrogen receptor-mediated transcriptional activity.

Q & A

Basic: What are the standard synthetic routes for 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine?

Methodological Answer:

A common approach involves cyclization reactions using pyrrole derivatives and oxazine precursors. For example, diazomethane in dichloromethane with triethylamine at low temperatures (-20°C to -15°C) can facilitate ring formation, followed by solvent removal and recrystallization (e.g., 2-propanol) for purification . Column chromatography (ethyl acetate/hexane, 1:4 ratio) is frequently employed to isolate intermediates, as demonstrated in analogous oxazine syntheses . Key steps include:

- Reagent selection : Diazomethane for methylene bridge formation.

- Temperature control : Sub-zero conditions to stabilize reactive intermediates.

- Purification : Sequential use of rotary evaporation and recrystallization.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS/CLP regulations . Essential precautions include:

- Ventilation : Use fume hoods during synthesis and purification.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency measures : Immediate access to eyewash stations and emergency contacts (e.g., Key Organics Limited: +44(0)1840 212137) .

- Waste disposal : Neutralization of diazomethane residues with aqueous NaOH before disposal .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

Yield optimization requires systematic parameter variation:

- Catalyst screening : Triethylamine is often used, but alternatives like DBU may improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability, while xylene enables high-temperature reflux for ring closure .

- Time-temperature trade-offs : Extending reaction time (e.g., 30–48 hours) at -20°C improves conversion rates but risks side-product formation .

- Purification refinement : Dual-column chromatography (silica gel followed by alumina) reduces impurities, as shown in pyrazole-oxazine hybrid syntheses (e.g., 24% yield improvement with cyclohexane/ethyl acetate gradients) .

Advanced: How to resolve contradictions in NMR and HRMS data during structural elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or residual solvents. Mitigation strategies include:

- Cross-validation : Compare NMR (e.g., pyrrole NH peaks at δ 10–12 ppm) with NMR (oxazine carbonyl signals at δ 160–170 ppm) .

- HRMS calibration : Use internal standards (e.g., sodium formate) to confirm molecular ion accuracy (e.g., [M+H] within 2 ppm error) .

- Deuteration experiments : Exchange labile protons (e.g., NH) with DO to simplify splitting patterns .

- Solvent subtraction : Precisely document solvent signals (e.g., residual CHCl at δ 7.26 ppm in CDCl) to avoid misassignment .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Chromatography : TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) monitors reaction progress, with iodine vapor visualization .

- Spectroscopy :

- Mass spectrometry : HRMS validates molecular formula (e.g., calculated for CHNO: 150.0793; observed: 150.0795) .

Advanced: How to design experiments for studying tautomeric equilibria in this compound?

Methodological Answer:

Tautomerism between pyrrole and oxazine moieties can be probed via:

- Variable-temperature NMR : Monitor proton shifts (e.g., NH signals) from 25°C to 80°C to detect equilibrium shifts .

- Solvent polarity studies : Compare NMR in DMSO-d (polar) vs. CDCl (non-polar) to assess hydrogen bonding effects .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.